![molecular formula C17H25FN2 B5664275 1'-(3-fluorobenzyl)-1,4'-bipiperidine](/img/structure/B5664275.png)
1'-(3-fluorobenzyl)-1,4'-bipiperidine
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated azaheterocycles, including compounds similar to 1'-(3-fluorobenzyl)-1,4'-bipiperidine, often involves key steps such as regioselective bromofluorination. Verniest et al. (2010) described an efficient synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, which serve as bifunctional building blocks for fluorinated pharmaceutical compounds, highlighting the importance of such methodologies in synthesizing complex fluorinated structures (Verniest et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds like 1'-(3-fluorobenzyl)-1,4'-bipiperidine can be elucidated using techniques such as NMR, COSY, and X-ray crystallography. Ribet et al. (2005) conducted a comprehensive study on a similar compound, providing insights into the conformation of the piperidin ring in the solution state and determining the enthalpy of activation of the rotational barrier around the CN bond, which could be applicable to understanding the molecular structure of 1'-(3-fluorobenzyl)-1,4'-bipiperidine (Ribet et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of 1'-(3-fluorobenzyl)-1,4'-bipiperidine can be influenced by the presence of the fluorobenzyl group. Studies on similar compounds have shown that fluorination can affect the reactivity and stability of such molecules. For instance, the electrochemical fluorination of related compounds has been explored, indicating that fluorine incorporation can lead to significant changes in chemical behavior and the formation of various fluorinated derivatives (Abe et al., 2000).
Physical Properties Analysis
The physical properties of 1'-(3-fluorobenzyl)-1,4'-bipiperidine, such as melting point, solubility, and crystalline form, can be influenced by its molecular structure and the presence of fluorine. Studies on similar fluorinated compounds have demonstrated that fluorine atoms can significantly impact these properties, often enhancing the compound's stability and solubility in organic solvents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and nucleophilicity, of 1'-(3-fluorobenzyl)-1,4'-bipiperidine can be markedly affected by the fluorobenzyl moiety. The introduction of fluorine into the molecule can lead to changes in pKa values, increased lipophilicity, and altered reactivity towards other chemical species. Research on fluoropiperidines has shown that the fluorine atom's position relative to functional groups such as amino or amido groups can modulate these chemical properties, influencing the compound's behavior in chemical reactions and potential applications in drug development (Orliac et al., 2014).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2/c18-16-6-4-5-15(13-16)14-19-11-7-17(8-12-19)20-9-2-1-3-10-20/h4-6,13,17H,1-3,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZBEQHMYWWMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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